An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)benzaldehyde
An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)benzaldehyde
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dinitrophenoxy)benzaldehyde, a diaryl ether of significant interest in various chemical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and relevant biochemical context.
Introduction
2-(2,4-Dinitrophenoxy)benzaldehyde, with the molecular formula C₁₃H₈N₂O₆ and a molecular weight of approximately 288.21 g/mol , belongs to the class of diaryl ethers.[1] This structure is notable for the presence of a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group. The strong electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly influences the electronic properties and reactivity of the entire molecule, particularly activating the dinitrophenyl ring for nucleophilic aromatic substitution and enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1]
Synthesis
The primary and most logical method for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach involves the reaction of a nucleophilic partner, 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene.[1] The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent phenoxide nucleophile.[1]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde.
Materials:
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2-Hydroxybenzaldehyde (Salicylaldehyde)
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2,4-Dinitrofluorobenzene
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
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Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.
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To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.
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Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(2,4-dinitrophenoxy)benzaldehyde.
Characterization
The structural confirmation of the synthesized 2-(2,4-dinitrophenoxy)benzaldehyde is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 2363-12-4[1] |
| Molecular Formula | C₁₃H₈N₂O₆[1] |
| Molecular Weight | 288.21 g/mol [1] |
| Monoisotopic Mass | 288.03823598 Da[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(2,4-dinitrophenoxy)benzaldehyde based on characteristic values for its functional groups and data from analogous compounds.
Table 1: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 190 – 195 | Aldehyde Carbonyl (C=O)[1] |
| 140 – 160 | Nitro-substituted Aromatic Carbons[1] |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | Singlet | Aldehyde Proton (-CHO) |
| 7.0 - 8.8 | Multiplets | Aromatic Protons |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O Stretch (Aldehyde)[1] |
| ~1520 | Asymmetric NO₂ Stretch[1] |
| ~1350 | Symmetric NO₂ Stretch[1] |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z Value | Proposed Fragment Ion | Formula |
| 288 | Molecular Ion [M]⁺• | [C₁₃H₈N₂O₆]⁺•[1] |
| 287 | [M-H]⁺ | [C₁₃H₇N₂O₆]⁺[1] |
| 242 | [M-NO₂]⁺ | [C₁₃H₈NO₄]⁺[1] |
| 105 | Benzoyl cation | [C₇H₅O]⁺[1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde.
Caption: Synthesis workflow for 2-(2,4-dinitrophenoxy)benzaldehyde.
Potential Toxicological Mechanism
While specific signaling pathways for 2-(2,4-dinitrophenoxy)benzaldehyde are not well-documented, the presence of the 2,4-dinitrophenyl moiety suggests a potential for a toxicological mechanism similar to that of 2,4-dinitrophenol (DNP). DNP is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[2] The following diagram illustrates this logical relationship.
Caption: Potential toxicological mechanism based on the 2,4-dinitrophenol moiety.
